N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of phenylethyl, pyridinyl, and piperidinyl groups
Preparation Methods
The synthesis of N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Piperidinyl Intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridinyl-piperidinyl intermediate.
Formation of the Phenylethyl Intermediate: This step involves the reaction of phenylethylamine with oxalyl chloride to form the phenylethyl intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl and pyridinyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N'-(1-phenylethyl)-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have applications in cancer therapy.
Pyrazolo[3,4-d]pyrimidine Derivatives:
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(18-5-3-2-4-6-18)24-21(27)20(26)23-15-17-9-13-25(14-10-17)19-7-11-22-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOVQHCIGCBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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